![molecular formula C7H14ClN B13471110 1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride CAS No. 1894850-85-1](/img/structure/B13471110.png)
1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-azabicyclo[410]heptane hydrochloride is a bicyclic compound that features a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride can be achieved through various methods. One common approach involves the cyclopropanation of suitable precursors. For instance, the reaction of dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrroles or -1,2,3,4-tetrahydropyridines can yield the desired bicyclic structure . Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including:
Cyclopropanation: This reaction is used to synthesize derivatives with nitric oxide synthase inhibitory activity.
Aminoacyloxylation: This palladium-catalyzed reaction introduces oxygenated functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include dihalocarbene species, palladium catalysts, and suitable solvents. Reaction conditions often involve controlled temperatures and pressures to ensure optimal conversion and selectivity.
Major Products
The major products formed from these reactions include functionalized bicyclic structures with potential biological activity, such as nitric oxide synthase inhibitors .
Aplicaciones Científicas De Investigación
1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioisosteres, which are used to improve the metabolic stability and lipophilicity of drug candidates.
Organic Synthesis: The compound is used in the synthesis of various heterocycle-functionalized structures, which are relevant in drug discovery.
Biological Studies: Its derivatives are studied for their potential inhibitory effects on enzymes such as nitric oxide synthase.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. For instance, its derivatives can inhibit nitric oxide synthase by binding to the enzyme’s active site, thereby preventing the production of nitric oxide . The exact molecular pathways and targets can vary depending on the specific derivative and its functional groups.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom.
3-Azabicyclo[3.1.1]heptane: Another related compound that has been studied for its potential as a bioisostere.
Uniqueness
1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific bicyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its ability to undergo various functionalization reactions makes it a versatile compound in medicinal chemistry and organic synthesis.
Propiedades
Número CAS |
1894850-85-1 |
|---|---|
Fórmula molecular |
C7H14ClN |
Peso molecular |
147.64 g/mol |
Nombre IUPAC |
1-methyl-2-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-7-5-6(7)3-2-4-8-7;/h6,8H,2-5H2,1H3;1H |
Clave InChI |
ZSRKTBFDIJXBKO-UHFFFAOYSA-N |
SMILES canónico |
CC12CC1CCCN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide](/img/structure/B13471034.png)
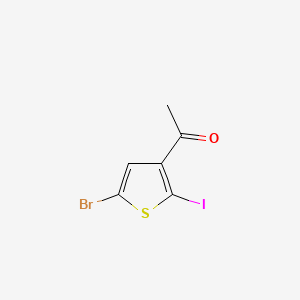


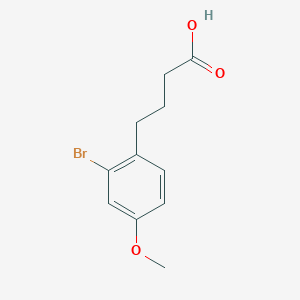
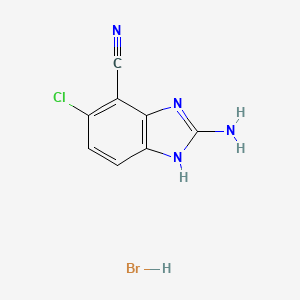
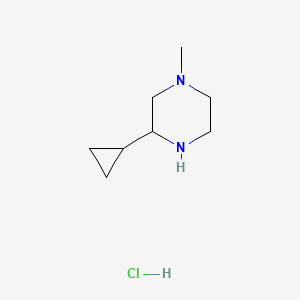
![Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B13471075.png)
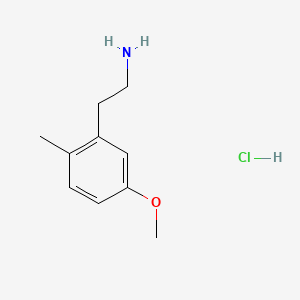


![(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B13471086.png)
![3-(6-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13471087.png)
![Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride](/img/structure/B13471089.png)
